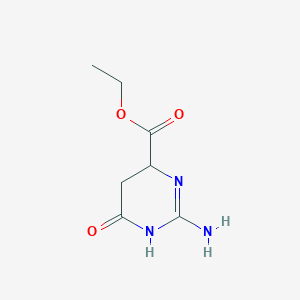
Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: N-substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits similar biological activities but differs in its substitution pattern.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with diverse biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness: Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
特性
CAS番号 |
6635-59-2 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
ethyl 2-amino-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h4H,2-3H2,1H3,(H3,8,9,10,11) |
InChIキー |
BNDCQJPQMSSEJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC(=O)NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


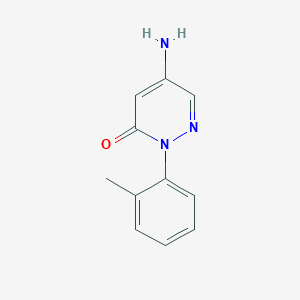
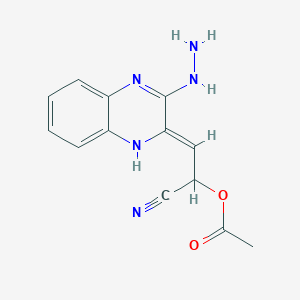
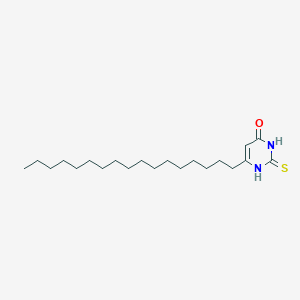
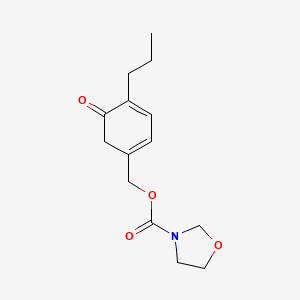
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
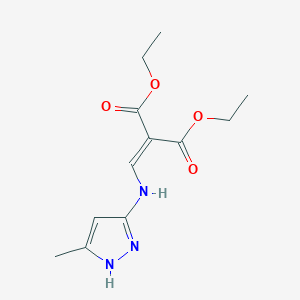
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
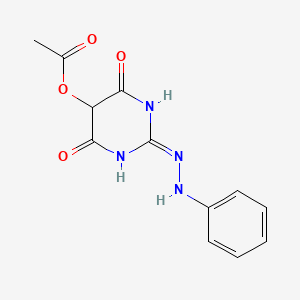


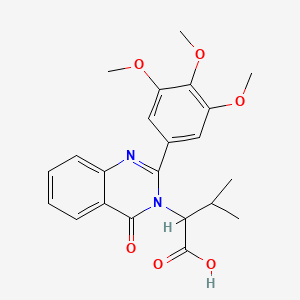

![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
